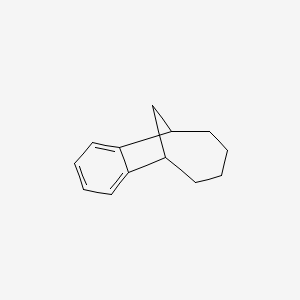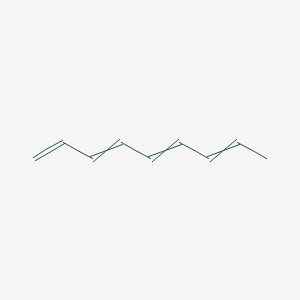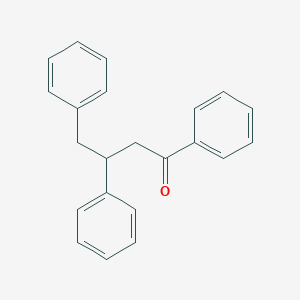
1-Butanone, 1,3,4-triphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butanone, 1,3,4-triphenyl- is an organic compound characterized by the presence of a butanone group attached to three phenyl groups at the 1, 3, and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Butanone, 1,3,4-triphenyl- can be synthesized through various organic reactions. One common method involves the reaction of 1,3,4-triphenyl-1-butanone with appropriate reagents under controlled conditions. The synthesis typically requires the use of solvents such as dichloromethane or chloroform and may involve catalysts to facilitate the reaction .
Industrial Production Methods: Industrial production of 1-Butanone, 1,3,4-triphenyl- often involves large-scale organic synthesis techniques. These methods are optimized for high yield and purity, utilizing advanced equipment and precise control of reaction parameters. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-Butanone, 1,3,4-triphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-Butanone, 1,3,4-triphenyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Butanone, 1,3,4-triphenyl- involves its interaction with molecular targets through various pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other biomolecules, influencing their activity.
Pathways Involved: It may participate in metabolic pathways, signaling cascades, and other biochemical processes
Comparison with Similar Compounds
- 1-Butanone, 4-hydroxy-2-methyl-1,3,4-triphenyl-
- 1,3,5-Triphenylbenzene
- 2,3,5-Triphenylthiophene
Comparison: 1-Butanone, 1,3,4-triphenyl- is unique due to its specific structural arrangement and the presence of three phenyl groups attached to the butanone backbone. This structural configuration imparts distinct chemical and physical properties, differentiating it from other similar compounds .
Properties
CAS No. |
24892-77-1 |
|---|---|
Molecular Formula |
C22H20O |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
1,3,4-triphenylbutan-1-one |
InChI |
InChI=1S/C22H20O/c23-22(20-14-8-3-9-15-20)17-21(19-12-6-2-7-13-19)16-18-10-4-1-5-11-18/h1-15,21H,16-17H2 |
InChI Key |
JEYCQIWSEWTHDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


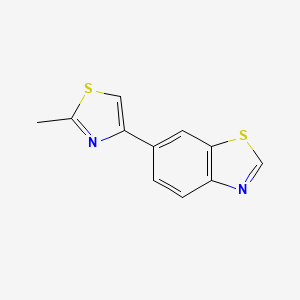
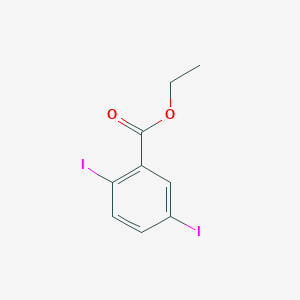
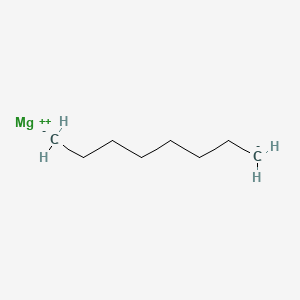
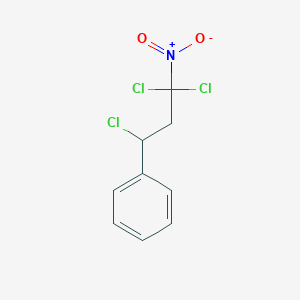
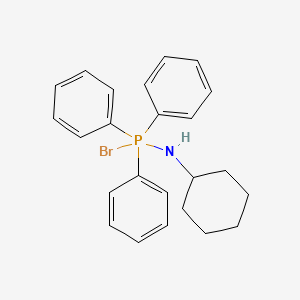
![Octadecahydrocyclopenta[15]annulene](/img/structure/B14684344.png)
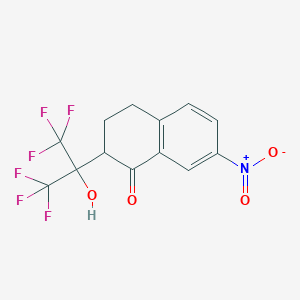
![Naphtho[2,3-f]quinoline-7,12-dione](/img/structure/B14684355.png)
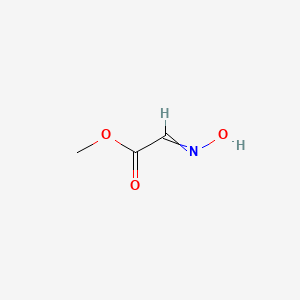
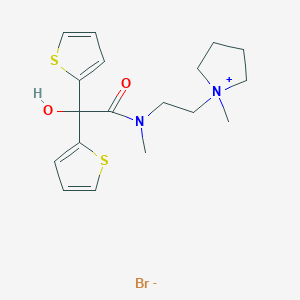
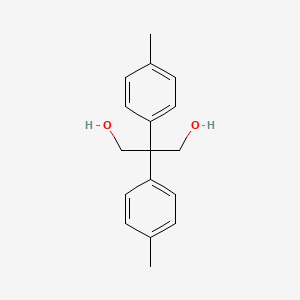
![N'-[(E)-1,2-diphenylethenyl]benzenecarboximidamide](/img/structure/B14684381.png)
